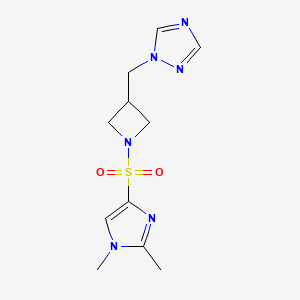![molecular formula C11H11ClN2OS B2654567 Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester CAS No. 85296-20-4](/img/structure/B2654567.png)
Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester
Vue d'ensemble
Description
Thiocyanic acid is a chemical compound with the formula HSCN and structure H−S−C≡N . It exists as a tautomer with isothiocyanic acid (H−N=C=S). The isothiocyanic acid tautomer tends to dominate with the compound being about 95% isothiocyanic acid in the vapor phase . The esters of thiocyanic acid have the general structure R−S−C≡N, where R stands for an organyl group .
Molecular Structure Analysis
Thiocyanic acid has a structure of H−S−C≡N . In its esters, the hydrogen atom is replaced by an organyl group (R−S−C≡N) . For the specific structure of “Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester”, more detailed information or specialized resources would be needed.Physical And Chemical Properties Analysis
Thiocyanic acid is a colourless liquid . It has a molar mass of 59.09 g·mol −1, a density of 2.04 g/cm 3, and a melting point of 5 °C . It is miscible in water and soluble in ethanol and diethyl ether . The specific physical and chemical properties of “Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester” would require more detailed information or specialized resources.Applications De Recherche Scientifique
Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a new class of constrained heterocyclic γ-amino acids designed to mimic secondary structures of proteins such as helices and β-sheets. These compounds are synthesized through a process centered on cross-Claisen condensations, demonstrating the potential of thiocyanic acid derivatives in facilitating complex organic syntheses (L. Mathieu et al., 2015).
Aerobic Oxidation Catalysis
1,3,5-Trihydroxyisocyanuric acid (THICA), an efficient radical-producing catalyst from hydrocarbons, showcases the application of thiocyanic acid derivatives in the field of catalysis, particularly in the aerobic oxidation of organic compounds. This demonstrates the role of thiocyanic acid derivatives in enhancing chemical reactions through catalysis (N. Hirai et al., 2004).
Synthesis of Vinyl Isothiocyanates
The addition of thiocyanic acid to acetylenic compounds through a mercury-catalyzed process illustrates another application in the synthesis of vinyl isothiocyanates. This method emphasizes the versatility of thiocyanic acid derivatives in organic synthesis, particularly in the preparation of compounds with potential applications in materials science and pharmaceutical chemistry (M. Giffard et al., 1986).
Crystal Structure Analysis
The synthesis and crystal structure analysis of compounds derived from thiocyanic acid derivatives, such as 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, contribute to our understanding of the molecular architecture and interactions within these chemicals. Such studies are essential for the design of new materials and drugs, showcasing the broad applicability of thiocyanic acid derivatives in scientific research (S. Ji, 2006).
Safety and Hazards
Thiocyanic acid is labelled with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H312, H332, and H412, indicating that it is harmful if swallowed, in contact with skin, or inhaled, and it is harmful to aquatic life with long-lasting effects . The specific safety and hazards of “Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester” would require more detailed information or specialized resources.
Propriétés
IUPAC Name |
[4-[(2-chloroacetyl)amino]-3,5-dimethylphenyl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7-3-9(16-6-13)4-8(2)11(7)14-10(15)5-12/h3-4H,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBBHLKACGBRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CCl)C)SC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocyanic acid [4-[(2-chloro-1-oxoethyl)amino]-3,5-dimethylphenyl] ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)
![N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2654486.png)


![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2654492.png)
![N-(5-chloro-2-methoxyphenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2654495.png)
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2654496.png)
![N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2654498.png)


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2654506.png)